

Mlk-IN-2 for neurodegenerative disease research

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Compound of Interest		
Compound Name:	Mlk-IN-2	
Cat. No.:	B12362457	Get Quote

An Important Clarification Regarding Your Request for Mlk-IN-2

Initial research indicates that the requested compound, **Mlk-IN-2**, an inhibitor of Mixed Lineage Kinase (MLK), does not appear in publicly available scientific literature or databases. However, search results consistently point to a similarly named compound, MLKL-IN-2, which is an inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, a key component of the necroptosis cell death pathway.

This distinction is critical, as MLK and MLKL are different proteins with distinct roles in cellular signaling. MLKs are upstream kinases in the MAPK signaling pathway, primarily involved in apoptosis and inflammation, while MLKL is a pseudokinase that functions as a downstream effector in the necroptosis pathway.

Due to the lack of available data for "Mlk-IN-2," this technical guide will focus on the available information for MLKL-IN-2 and its relevance to neurodegenerative disease research. It is important for the intended audience of researchers, scientists, and drug development professionals to be aware of this clarification.

Introduction to MLKL-IN-2

MLKL-IN-2 is an inhibitor of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1] MLKL is the principal executioner of necroptosis, a form of programmed cell death implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3] Inhibition of MLKL is therefore a potential therapeutic strategy for these conditions.[3]



Core Data Summary

At present, there is limited publicly available quantitative data for MLKL-IN-2. The compound is referenced in patent literature (WO2021224505A1) as an MLKL inhibitor.[1] Further research is required to fully characterize its inhibitory activity and selectivity.

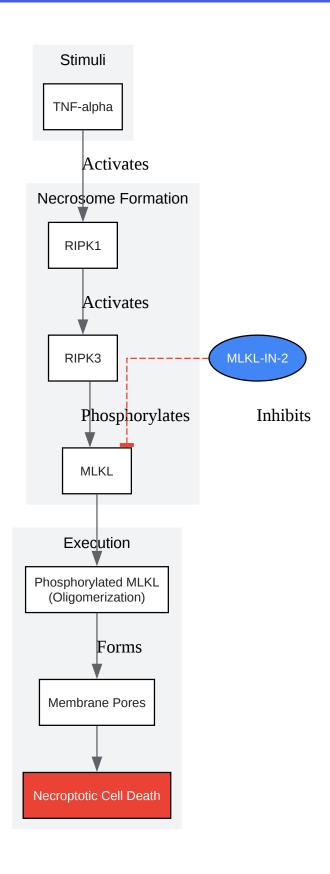
Table 1: Compound Identification

Parameter	Value	Reference
Compound Name	MLKL-IN-2	[1]
CAS Number	899759-16-1	[1]
Target	MLKL	[1]

Signaling Pathways

MLKL-IN-2 targets the necroptosis pathway. This pathway is typically initiated by stimuli such as TNF-α, leading to the activation of RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis. MLKL-IN-2, by inhibiting MLKL, is presumed to block this final execution step of necroptosis.





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Caption: Simplified Necroptosis Signaling Pathway and the Target of MLKL-IN-2.



Experimental Protocols

Detailed experimental protocols for the use of MLKL-IN-2 in neurodegenerative disease research are not yet widely published. However, based on general practices for testing kinase inhibitors and studying necroptosis, the following outlines can be proposed.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory potential of a compound against a target kinase.

Objective: To determine the IC50 value of MLKL-IN-2 against MLKL.

Materials:

- Recombinant human MLKL protein
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP
- Substrate (a peptide or protein that is a known substrate of MLKL, if applicable for an activity assay, or a labeled ligand for a binding assay)
- MLKL-IN-2 (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo[™], LanthaScreen[™])
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of MLKL-IN-2 in DMSO.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the MLKL enzyme to the wells.

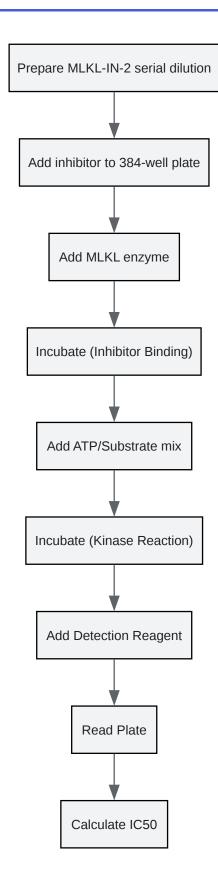






- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate for a specific time (e.g., 60 minutes) at 30°C.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Caption: General workflow for an in vitro kinase inhibition assay.



Cell-Based Necroptosis Assay

This protocol can be used to evaluate the ability of MLKL-IN-2 to protect cells from induced necroptosis.

Objective: To determine the EC50 of MLKL-IN-2 in preventing necroptosis in a cellular model.

Materials:

- A suitable cell line (e.g., HT-29, L929)
- Cell culture medium and supplements
- MLKL-IN-2 (dissolved in DMSO)
- Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- 96-well clear-bottom plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of MLKL-IN-2 for 1-2 hours.
- Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK. Include appropriate controls (untreated cells, cells with inducing agents but no inhibitor).
- Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).
- Measure cell viability using a suitable reagent according to the manufacturer's protocol.
- Normalize the data to the controls and calculate the percentage of cell protection at each inhibitor concentration.



• Determine the EC50 value by plotting the data on a dose-response curve.

Conclusion

While the initial query for "MIk-IN-2" did not yield specific results, the investigation into the similarly named "MLKL-IN-2" reveals a potential tool for studying the role of necroptosis in neurodegenerative diseases. Further research is necessary to fully characterize the pharmacological properties of MLKL-IN-2, including its potency, selectivity, and efficacy in preclinical models of neurodegeneration. The protocols and pathway diagrams provided here serve as a foundational guide for researchers interested in exploring the therapeutic potential of inhibiting MLKL.

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